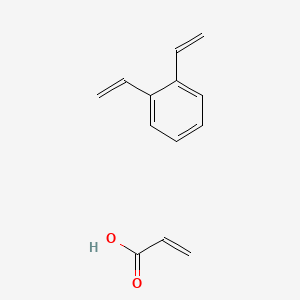

1,2-Bis(ethenyl)benzene;prop-2-enoic acid

Description

Properties

IUPAC Name |

1,2-bis(ethenyl)benzene;prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10.C3H4O2/c1-3-9-7-5-6-8-10(9)4-2;1-2-3(4)5/h3-8H,1-2H2;2H,1H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXDYWJDYXZCRAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1C=C.C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301006773 | |

| Record name | Prop-2-enoic acid--1,2-diethenylbenzene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301006773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9052-45-3, 86377-82-4 | |

| Record name | 2-Propenoic acid, polymer with diethenylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009052453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, polymer with diethenylbenzene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Prop-2-enoic acid--1,2-diethenylbenzene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301006773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, polymer with diethenylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Reaction Kinetics of Poly 1,2 Bis Ethenyl Benzene Co Prop 2 Enoic Acid

Monomer Preparation and Purification Strategies

The quality and purity of the initial monomers are paramount for successful polymerization and for achieving the desired properties in the final copolymer. This section details the synthetic routes and purification methods for each monomer.

1,2-Bis(ethenyl)benzene, commonly known as ortho-divinylbenzene (o-DVB), is a key crosslinking agent. Unlike its meta and para isomers, which are produced industrially by the catalytic dehydrogenation of the corresponding diethylbenzenes, the synthesis of o-DVB is more challenging. wikipedia.org The high temperatures used in standard dehydrogenation processes cause the ortho isomer to readily cyclize and form naphthalene, making it an elusive component in commercial divinylbenzene (B73037) mixtures. wikipedia.org Consequently, specialized laboratory routes are required for its synthesis.

Advanced synthetic strategies for o-DVB often leverage classic organic reactions that can form carbon-carbon double bonds under milder conditions, avoiding the cyclization side reaction.

Wittig Reaction: A viable route involves the Wittig reaction, which converts aldehydes and ketones into alkenes. youtube.comnih.gov For o-DVB, this can be achieved by reacting phthalaldehyde (benzene-1,2-dicarbaldehyde) with a phosphorus ylide, such as methyltriphenylphosphonium (B96628) bromide, in the presence of a strong base. youtube.comyoutube.com This method allows for the stepwise or simultaneous formation of the two vinyl groups from the aldehyde functionalities. The reaction between an ylide and an aldehyde forms an oxaphosphetane intermediate, which then collapses to yield the desired alkene and a phosphine (B1218219) oxide byproduct. youtube.com

Dehydration of Diols: Another effective method is the acid-catalyzed dehydration of 1,2-bis(1-hydroxyethyl)benzene. nih.gov This diol precursor can be heated with a dehydrating agent, such as alumina (B75360) or a strong acid, to eliminate two molecules of water and form the two vinyl groups. Careful control of reaction conditions is necessary to prevent polymerization of the newly formed divinylbenzene.

Anionic Polymerization Routes: Research has also shown that ortho-divinylbenzene can be obtained using organolithium and alkali metal-naphthalene catalysts in various ethers. orientjchem.org

The table below summarizes these advanced synthesis routes.

Table 1: Advanced Synthesis Routes for 1,2-Bis(ethenyl)benzene| Synthesis Route | Starting Material | Key Reagents | Brief Description |

|---|---|---|---|

| Wittig Reaction | Phthalaldehyde | Methyltriphenylphosphonium halide, Strong Base (e.g., n-BuLi) | Reaction of a phosphorus ylide with the two aldehyde groups on the benzene (B151609) ring to form two vinyl groups. youtube.comyoutube.com |

| Dehydration of Diol | 1,2-Bis(1-hydroxyethyl)benzene | Acid catalyst (e.g., H₂SO₄) or Alumina (Al₂O₃) | Acid-catalyzed elimination of two water molecules from the diol to create two double bonds. nih.gov |

| Anionic Polymerization-related Synthesis | Not specified | Organolithium and alkali metal-naphthalene catalysts | Specialized synthesis using organometallic catalysts in ether solvents. orientjchem.org |

Prop-2-enoic acid, widely known as acrylic acid, is a high-volume industrial chemical. Its production methods vary between large-scale industrial manufacturing and smaller-scale laboratory preparations.

Industrial Production: The dominant industrial method for producing acrylic acid is the two-step catalytic vapor-phase oxidation of propylene (B89431). researchgate.netdoaj.org This process is favored due to the low cost and high availability of propylene from oil refineries.

Step 1: Propylene is first oxidized to acrolein over a catalyst, typically at temperatures around 320°C.

Step 2: The acrolein is not isolated but is immediately fed into a second reactor where it is further oxidized to acrylic acid at approximately 280°C using catalysts often based on molybdenum and vanadium oxides. researchgate.netdoaj.org

Table 2: Industrial Propylene Oxidation Process Parameters

| Parameter | Step 1 (Propylene to Acrolein) | Step 2 (Acrolein to Acrylic Acid) |

|---|---|---|

| Temperature | ~320°C | ~280°C |

| Catalyst | Bismuth molybdate (B1676688) based | Molybdenum and Vanadium oxides |

| Feed | Propylene, Air, Steam | Acrolein, Air, Steam |

Laboratory and Alternative Methods: In a laboratory setting or through alternative industrial routes, acrylic acid can be synthesized via several other methods, though most have been abandoned for large-scale production due to economic or environmental reasons.

Pyrolysis of Acrylic Esters: High yields of relatively pure acrylic acid can be obtained by passing acrylic esters (like ethyl acrylate) through a heated glass tube at temperatures of 500-580°C.

Hydrolysis of Acrylonitrile: This method was once used commercially but is less common now as it co-generates ammonium (B1175870) byproducts that require disposal.

Bio-based Routes: Increasing interest in sustainable chemistry has led to research on producing acrylic acid from renewable feedstocks, such as the dehydration of 3-hydroxypropionic acid, which can be derived from the fermentation of sugars. escholarship.org

Purification Strategies: Regardless of the synthesis route, acrylic acid must be purified. It has a strong tendency to polymerize, especially at elevated temperatures or in the presence of light. Therefore, purification, typically by distillation, must be conducted under vacuum to lower the boiling point. google.com A polymerization inhibitor, such as hydroquinone (B1673460) or its monomethyl ether (MEHQ), is almost always added during distillation and storage.

Polymerization Techniques for Crosslinked Poly(divinylbenzene-co-acrylic acid) Networks

The synthesis of the copolymer involves the reaction of 1,2-divinylbenzene with acrylic acid. The divinylbenzene acts as a crosslinking agent, creating a three-dimensional polymer network. Free radical polymerization is a primary method used to achieve this.

In this approach, a free-radical initiator (e.g., benzoyl peroxide or AIBN) is used to start the polymerization of the vinyl groups on both the acrylic acid and the divinylbenzene monomers. nih.govresearchgate.net The reactivity of the two vinyl groups on the divinylbenzene molecule allows it to connect multiple growing polymer chains, leading to the formation of a crosslinked network. The kinetics and resulting polymer structure can be significantly influenced by the chosen polymerization technique.

Bulk polymerization is carried out with only the monomers and an initiator, without any solvent. youtube.com This method offers the advantage of producing a high-purity polymer and can achieve high rates of monomer conversion.

However, the bulk copolymerization of divinylbenzene and acrylic acid presents significant challenges. The polymerization is highly exothermic, and as the reaction proceeds, the viscosity of the medium increases dramatically. This phenomenon, known as the gel effect or autoacceleration, makes heat dissipation and stirring difficult, potentially leading to a runaway reaction and a heterogeneous polymer with a broad molecular weight distribution. youtube.com A study on the bulk polymerization of acrylic acid using a non-thermal, dielectric-barrier discharge (DBD) plasma showed that polymerization can be initiated at atmospheric temperature and pressure without solvents or additives, following a second-order kinetic model. mdpi.com Similarly, the bulk polymerization of DVB has been initiated using cationic catalysts. orientjchem.org These specialized techniques highlight approaches to control bulk polymerization, which is crucial for achieving a uniform crosslinked network.

Solution polymerization, where the monomers and initiator are dissolved in a suitable solvent, offers better control over the reaction compared to bulk methods. The solvent helps to dissipate the heat of polymerization and reduces the viscosity of the reaction medium, mitigating the gel effect. This allows for more uniform reaction conditions and leads to a more homogeneous polymer network.

The choice of solvent is critical in the copolymerization of divinylbenzene and acrylic acid. In a method known as precipitation polymerization (a type of solution polymerization), the initial reaction mixture is homogeneous, but the resulting copolymer precipitates as it forms. The solvency of the continuous phase plays a crucial role in the final morphology of the polymer, which can range from soluble polymers and microgels to distinct microspheres. For the DVB and acrylic acid system, using a mixture of acetonitrile (B52724) and toluene (B28343) as the solvent allows for the formation of microspheres, with their structure influenced by the degree of crosslinking and interchain hydrogen bonding between the carboxylic acid units. wikipedia.orgresearchgate.net

Table 3: Effect of Solvent on Morphology in DVB-Acrylic Acid Precipitation Polymerization

| Solvent | Resulting Morphology | Reference |

|---|---|---|

| Alcohols (e.g., Methanol, Ethanol) | Coagulum, Microgels, Soluble Polymers | wikipedia.org |

| Ethyl Acetate | Irregular Microspheres | wikipedia.org |

| Acetonitrile/Toluene Mixture | Spherical Microspheres | wikipedia.orgresearchgate.net |

For even greater control over the polymer architecture, advanced techniques like Controlled Radical Polymerization (CRP) can be employed. youtube.com Methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allow for the synthesis of polymers with predetermined molecular weights, narrow polydispersity, and complex architectures. cmu.eduacs.orgpocketdentistry.commdpi.comrsc.org In these "living" polymerizations, the growing polymer chains have active end-groups that can be reversibly deactivated. youtube.com This controlled process delays the gel point and allows for the formation of more homogeneous networks compared to conventional free-radical methods. cmu.eduacs.org Applying RAFT or ATRP to the DVB/acrylic acid system would enable the synthesis of well-defined, uniformly crosslinked hydrogels with highly controlled structural properties. escholarship.orgnih.gov

Free Radical Copolymerization Approaches

Suspension Polymerization for Spherical Particle Formation

Suspension polymerization is a well-established method for producing spherical polymer beads or resins in the micrometer to millimeter size range. In this process, a monomer phase, consisting of 1,2-Bis(ethenyl)benzene (divinylbenzene, DVB), prop-2-enoic acid (acrylic acid, AA), and a free-radical initiator, is dispersed as droplets in a continuous aqueous phase. tandfonline.com The dispersion is maintained by mechanical agitation and stabilized by a suspending agent, such as polyvinyl alcohol or magnesium hydroxide, which prevents the droplets from coalescing. researchgate.net Polymerization occurs within the individual monomer droplets, which act as tiny bulk reactors, ultimately forming solid, spherical copolymer particles. tandfonline.com

The properties of the resulting beads are highly dependent on the reaction parameters. The use of a porogen, an inert diluent that is soluble in the monomer mixture but a poor solvent for the resulting copolymer, can induce phase separation during polymerization, leading to the formation of macroporous structures within the beads after the porogen is removed. tandfonline.com The degree of crosslinking, controlled by the DVB concentration, also significantly affects the thermal stability and mechanical properties of the final polymer beads. researchgate.net While extensively used for styrene-DVB copolymers, the inclusion of acrylic acid as a comonomer serves to introduce carboxyl functional groups onto the polymer beads, making them suitable for applications such as ion-exchange resins. google.com

Table 1: Typical Components in Suspension Polymerization of DVB-based Copolymers This table is representative of the general process and components may vary based on specific research goals.

| Component | Example | Purpose | Source |

| Monomer | Styrene (B11656), Acrylic Acid | Main polymer backbone | tandfonline.com |

| Crosslinker | Divinylbenzene (DVB) | Forms polymer network | tandfonline.comresearchgate.net |

| Initiator | Benzoyl Peroxide (BPO) | Initiates polymerization | researchgate.net |

| Aqueous Phase | Water | Continuous medium | tandfonline.comresearchgate.net |

| Suspending Agent | Polyvinyl alcohol (PVA) | Stabilizes monomer droplets | researchgate.net |

| Porogen | Toluene, Cyclohexanol | Creates porous structure | tandfonline.com |

Emulsion Polymerization and Miniemulsion Techniques

Emulsion polymerization is a heterogeneous polymerization method used to produce polymer dispersions, known as latexes, with particle sizes typically in the range of 50-500 nm. The system consists of water, monomer, a water-soluble initiator, and a surfactant. capes.gov.br For the synthesis of Poly(DVB-co-AA), this technique can be employed to encapsulate other materials or to create functionalized latex particles. For instance, a carboxylated polymer layer can be deposited onto magnetic nanoparticles by using DVB and acrylic acid as comonomers, potassium persulfate as an initiator, and sodium dodecyl sulfate (B86663) (SDS) as an emulsifier. tandfonline.commdpi.com The acrylic acid not only provides colloidal stability through electrostatic charges but also imparts desired functionality to the final particle surface. capes.gov.brmarmacs.org

Miniemulsion polymerization is a variation where monomer droplets (30-500 nm) are stabilized against both coagulation and Ostwald ripening by using a combination of a surfactant and a costabilizer (an osmotic pressure agent). nih.gov This technique allows for the polymerization of monomers within these stable nanodroplets, providing a "one-to-one" copy of the initial droplet size into the final polymer particle. researchgate.net This method is particularly versatile for creating nanocapsules and functionalized nanoparticles from comonomer systems like DVB and acrylic acid. marmacs.orgscience.gov

Precipitation Polymerization for Uniform Microspheres

Precipitation polymerization is a powerful technique for synthesizing monodisperse, crosslinked polymer microspheres without the need for surfactants or stabilizers. researchgate.net The process begins with a homogeneous solution of monomer, crosslinker (DVB), and initiator in a solvent in which the monomers are soluble but the resulting polymer is not. researchgate.netmdpi.com As polymerization proceeds, the growing polymer chains become insoluble and precipitate from the solution, forming nuclei. These nuclei then grow by capturing oligomers and monomers from the solution to form uniform microspheres. psu.edu

The copolymerization of DVB and acrylic acid via this method has been studied to understand the formation of different morphologies. science.govmdpi.com The final particle morphology—ranging from soluble polymers and microgels to uniform microspheres—is highly dependent on the crosslinking degree and the solvency of the continuous phase. mdpi.com For example, using a mixture of acetonitrile and toluene allows for fine-tuning of the particle structure. mdpi.com Research has also shown that safer solvents like acetic acid can replace the more toxic acetonitrile to successfully produce monodisperse poly(divinylbenzene) microspheres. mdpi.com

Table 2: Morphological Outcomes in Precipitation Copolymerization of DVB and AA Based on findings from morphological map studies.

| DVB Crosslinking Degree | Solvent Condition | Resulting Morphology | Source |

|---|---|---|---|

| Low | Good Solvent | Soluble Polymer | mdpi.com |

| Medium | Marginal Solvent | Swellable Microgels | mdpi.com |

| High | Poor Solvent (e.g., Acetonitrile) | Uniform Microspheres | science.govmdpi.com |

Controlled/Living Radical Polymerization (CRP) Strategies

Controlled/Living Radical Polymerization (CRP) techniques offer advanced methods for synthesizing polymers with predetermined molecular weights, low polydispersity, and complex architectures. These strategies are based on establishing a dynamic equilibrium between a small population of active, propagating radicals and a large majority of dormant species.

Atom Transfer Radical Polymerization (ATRP) Implementations

Atom Transfer Radical Polymerization (ATRP) is a robust CRP method that utilizes a transition-metal complex (e.g., copper) as a catalyst to reversibly activate and deactivate polymer chains through a halogen atom transfer process. While ATRP is highly effective for a wide range of monomers, the direct polymerization of unprotected acrylic acid presents challenges due to the carboxyl group's ability to coordinate with and deactivate the catalyst. However, modern variations such as photo-induced ATRP, which can operate under mild conditions, have shown success in polymerizing acrylate (B77674) monomers with excellent control. researchgate.net The application of ATRP to the copolymerization of a crosslinker like DVB with a functional monomer like acrylic acid is complex. It requires careful optimization to balance chain growth with the onset of gelation, which is often challenging to control in CRP systems.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Applications

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile CRP technique that can be applied to a broad range of monomers under diverse reaction conditions. Control is achieved through the use of a RAFT agent, typically a thiocarbonylthio compound, which mediates the polymerization via a degenerative chain transfer mechanism. RAFT has been successfully used for the direct polymerization of acrylic acid to produce well-defined homopolymers and block copolymers. researchgate.net

The synthesis of poly(acrylic acid) macro-RAFT agents is a common strategy. researchgate.net These living polymer chains can then be chain-extended with a mixture of monomers, including acrylic acid and DVB, to form more complex architectures like block copolymers that self-assemble into core-shell structures or crosslinked networks. researchgate.net Kinetic studies of RAFT polymerization of acrylic monomers typically show a linear increase in molecular weight with conversion and low polydispersity indices, confirming the controlled nature of the process. acs.org

Table 3: Key Components for RAFT Polymerization of Acrylic Monomers

| Component | Example | Function | Source |

|---|---|---|---|

| Monomer | Acrylic Acid | Forms polymer backbone | researchgate.net |

| RAFT Agent | DDMAT¹, EMP² | Controls polymerization | researchgate.netacs.org |

| Initiator | AIBN³ | Provides initial radicals | acs.org |

| Solvent | Dioxane, Ethanol | Reaction medium | researchgate.netacs.org |

¹ S-1-dodecyl-S′-(α,α′-dimethyl-α″-acetic acid) trithiocarbonate (B1256668) ² 2-(ethylthiocarbonothioylthio)-2-methyl propanoic acid ³ 2,2′-azobis(isobutyronitrile)

Nitroxide-Mediated Polymerization (NMP) Studies

Nitroxide-Mediated Polymerization (NMP) uses a stable nitroxide radical to reversibly trap the growing polymer chain end, creating a dormant alkoxyamine species. This equilibrium between active radicals and dormant chains allows for controlled polymerization, typically at elevated temperatures. NMP has been successfully applied to the copolymerization of styrene and DVB, demonstrating that the cross-linking reaction can proceed homogeneously, leading to gels with predictable properties. psu.edu

Furthermore, NMP has been shown to be effective for the direct, controlled polymerization of acrylic acid. mdpi.com This is often achieved using second-generation nitroxides, such as N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (known as SG1), which can control the polymerization of acrylates more effectively than traditional nitroxides like TEMPO. nih.govmdpi.com Studies on the copolymerization of styrene and acrylic acid have shown that adding a small amount of free nitroxide is crucial for maintaining control over the reaction kinetics, especially given the high reactivity of acrylic acid. nih.gov Combining these findings suggests that NMP is a viable strategy for synthesizing Poly(DVB-co-AA) with controlled network structures, provided the reaction conditions are carefully optimized for this specific comonomer pair.

Ionic Polymerization Considerations (e.g., Anionic Polymerization for Grafting)

Ionic polymerization, particularly anionic grafting, presents a powerful method for creating well-defined polymer structures. This technique is especially useful for grafting poly(acrylic acid) chains onto a pre-existing cross-linked polystyrene network, which often incorporates 1,2-divinylbenzene (a commercial form of 1,2-bis(ethenyl)benzene).

The process can be initiated from commercially available chloromethylated polystyrene cross-linked with DVB. acs.orgacs.org A common approach involves the reaction with an organolithium reagent, such as phenyllithium, to create a lithiated diarylmethyl derivative on the polymer backbone. acs.org This polymeric anion then serves as an initiator for the polymerization of acrylic monomers. acs.org A typical monomer used is tert-butyl acrylate, which is polymerized from the anionic sites on the resin. acs.orgacs.org The resulting poly(tert-butyl acrylate) grafts are subsequently converted into poly(prop-2-enoic acid) grafts through acidolysis, a process that removes the tert-butyl protecting group. acs.orgacs.org This method allows for the creation of grafted functionalized polystyrene with high loadings of poly(prop-2-enoic acid). acs.org

The mechanism for microgel formation in the anionic dispersion polymerization of divinylbenzene involves three main stages:

Homogeneous Polymerization : DVB polymerizes in solution until a critical concentration is reached. itu.edu.tr

Nuclei Formation : Rapid polymerization and cross-linking reactions occur within nascent microgel nuclei. itu.edu.tr

Surface Polymerization : The reaction continues at the surface of the nuclei, potentially leading to reactions between particles. itu.edu.tr

This controlled, stepwise approach allows for the synthesis of complex polymer architectures with tailored functionalities.

Reaction Kinetics and Mechanistic Pathways

The copolymerization of 1,2-bis(ethenyl)benzene and prop-2-enoic acid is frequently carried out via precipitation polymerization. ccspublishing.org.cnworldscientific.com This method involves the monomers and initiator being soluble in the reaction solvent, while the resulting polymer is not. In a typical system, divinylbenzene-80 (a mixture containing DVB) and the polar monomer prop-2-enoic acid are copolymerized in an organic solvent like acetonitrile or a toluene/acetonitrile mixture, using an initiator such as 2,2′-azobis(isobutyronitrile) (AIBN). ccspublishing.org.cnworldscientific.comresearchgate.net

The reaction kinetics are significantly influenced by diffusion control, especially as the polymer network grows and precipitates. mcmaster.ca A comprehensive kinetic model must account for elementary reactions, the physical environment of the growing polymer, diffusion-controlled steps, and the different reactivities of the vinyl groups. mcmaster.ca The properties of copolymers made from ionizable monomers like prop-2-enoic acid are heavily dependent on the kinetics, which are affected by factors such as the pH and ionic strength of the reaction medium. uwaterloo.capolimi.it

Investigation of Chain Initiation, Propagation, and Termination Processes

Chain polymerization universally proceeds through three fundamental steps: initiation, propagation, and termination. purechemistry.orgyoutube.comyoutube.com

Initiation : This first step involves the creation of a reactive species, typically a free radical. youtube.com Thermally unstable initiators, like benzoyl peroxide (BPO) or AIBN, decompose when heated to form free radicals. purechemistry.orgyoutube.com These highly reactive species then attack a monomer molecule, breaking its double bond and creating a new, larger radical, thus initiating the polymer chain. youtube.com In anionic grafting, initiation occurs when a polymeric anion attacks a monomer. acs.org

Propagation : During this stage, the newly formed monomer radical attacks another monomer molecule. youtube.com This process links the second monomer to the first and transfers the radical site to the newly added unit. purechemistry.org The chain grows rapidly as this step repeats, adding many monomer units in succession. purechemistry.orgyoutube.com

Termination : The growth of a polymer chain ceases in the termination step. This can occur through two primary mechanisms in free radical polymerization:

Combination (or Coupling) : Two growing polymer chains collide and their radical ends combine to form a single, stable covalent bond, resulting in one "dead" polymer chain. purechemistry.orgyoutube.com

Disproportionation : One growing chain abstracts an atom (typically hydrogen) from another. This results in two terminated chains: one with a saturated end and another with an unsaturated end group. purechemistry.orgyoutube.com

The specific mechanism and rate of these processes determine the final molecular weight and structure of the copolymer.

Understanding Crosslinking Mechanisms and Network Formation

The formation of a three-dimensional polymer network in the poly(1,2-bis(ethenyl)benzene-co-prop-2-enoic acid) system is a result of two primary crosslinking mechanisms.

Covalent Crosslinking : The primary source of the network structure is the 1,2-bis(ethenyl)benzene monomer. As a difunctional monomer, it possesses two vinyl groups that can participate in the polymerization process, creating covalent bonds that link different polymer chains together. ccspublishing.org.cnworldscientific.com This process is fundamental to forming a stable, insoluble gel. future4200.comrasayanjournal.co.in

Interchain Hydrogen Bonding : The prop-2-enoic acid monomer introduces carboxylic acid (-COOH) groups into the polymer structure. These groups can form strong hydrogen bonds with each other, creating additional, non-covalent crosslinks between polymer chains. ccspublishing.org.cnworldscientific.com

The combination of these two mechanisms leads to the formation of distinct morphologies, such as microspheres. The formation of these spheres is driven by an internal contraction process facilitated by both the covalent crosslinking from DVB and the interchain hydrogen bonding from the prop-2-enoic acid units. ccspublishing.org.cnworldscientific.comresearchgate.net The resulting network is a highly crosslinked, gel-like polymer that is typically insoluble in water and other solvents. rasayanjournal.co.in

Influence of Polymerization Parameters on Reaction Rate and Polymer Morphology

The rate of reaction and the final morphology of the copolymer are highly sensitive to various polymerization parameters. Studies on the copolymerization of divinylbenzene with comonomers like styrene or acrylic acid have shown that careful control of these parameters is essential for tailoring the polymer's physical properties. future4200.comresearchgate.net

The choice of initiator and its concentration have a significant impact on the polymerization kinetics and the resulting particle morphology. Common initiators include AIBN and benzoyl peroxide (BPO). ccspublishing.org.cnresearchgate.net

The concentration of the initiator directly affects the rate of polymerization and the final particle size. future4200.com An increase in initiator concentration generally leads to a higher number of generated radicals, which in turn increases the polymerization rate. redalyc.orgmdpi.com This can lead to a decrease in the average particle size. future4200.comredalyc.org However, there is often an optimal concentration. At very low initiator levels, the polymerization rate may be too slow, leading to fused or agglomerated particles. future4200.comresearchgate.net Conversely, excessively high concentrations can also negatively affect particle uniformity. Research on styrene-divinylbenzene systems concluded that an initiator concentration of 0.5 wt% was appropriate for producing smooth, monodisperse polymer particles. future4200.comresearchgate.net

Table 1: Effect of Initiator (AIBN) Concentration on Styrene-Divinylbenzene Copolymer Particle Morphology

| Experiment ID | Initiator Conc. (wt%) | Average Particle Size (µm) | Particle Morphology Description | Source |

| E1 | 0.1 | 125 | Clusters of fused polymer particles were formed due to a low polymerization rate. | future4200.com |

| E2 | 0.5 | 105 | More spherical and monodisperse particles were produced without fusion. | future4200.com |

| E3 | 1.0 | 95 | Particle size decreased, but some fusion and agglomeration were observed. | future4200.com |

| E4 | 1.5 | 80 | Significant agglomeration and less uniform particles. | future4200.com |

The ratio of 1,2-bis(ethenyl)benzene to prop-2-enoic acid in the initial monomer feed is a critical parameter for controlling the final copolymer composition and, consequently, its properties. researchgate.net The relationship between the monomer feed and the copolymer composition is described by the copolymer equation, which relies on the reactivity ratios (r1 and r2) of the monomers. uwaterloo.carsc.org

Because monomers often have different reactivities, the composition of the copolymer being formed can change as the reaction progresses and the monomer feed is consumed. uwaterloo.ca This is known as compositional drift. rsc.org To obtain a copolymer with a composition close to the initial feed ratio, reactions are often carried out to low monomer conversion (<5-10%). uwaterloo.carsc.org

For ionizable monomers like prop-2-enoic acid, electrostatic interactions play a significant role. The incorporation of the charged prop-2-enoic acid monomer into the polymer chain can be enhanced by increasing the total monomer concentration or by adding a salt (e.g., NaCl) to the reaction medium. polimi.it This is attributed to an increased ionic strength which screens the electrostatic repulsion between the ionized monomer and the growing polymer chain. polimi.it

Research has demonstrated the synthesis of poly(divinylbenzene-co-acrylic acid) with various comonomer ratios, such as 6:4, 8:2, and 9:1 (DVB:AA), to produce materials with different properties for specific applications. researchgate.net

Table 2: Effect of Monomer Feed on Copolymer Composition

| System | Initial Monomer Feed (Molar Ratio) | Resulting Copolymer Composition | Key Observation | Source |

| APSA / MA | 2:1 | 2.8:1 | The copolymer is richer in the more reactive APSA monomer compared to the feed. | researchgate.net |

| Styrene / MMA | (Varies) | Determined by 1H-NMR | Minimal compositional drift is observed at low (<10%) monomer conversion. | rsc.org |

| Acrylamide / Acrylic Acid | 1:1 | Varies with ionic strength | Increasing total monomer concentration or adding salt enhances the incorporation of ionized acrylic acid. | polimi.it |

Note: APSA = 2-acrylamido-2-methyl-1-propanesulfonic acid; MA = methacrylic acid; MMA = methyl methacrylate. These systems illustrate general principles applicable to the title copolymer.

Temperature, Pressure, and Solvent System Dependencies

The synthesis and resulting properties of poly(1,2-bis(ethenyl)benzene-co-prop-2-enoic acid) are highly sensitive to the conditions of the polymerization reaction. Temperature, pressure, and the choice of solvent system are critical parameters that dictate the reaction kinetics, copolymer composition, molecular weight, and morphology. Understanding these dependencies is crucial for tailoring the material's properties for specific applications.

Research into the free-radical polymerization of acrylic acid shows a strong dependence of monomer conversion on reaction temperature. nih.gov For instance, in aqueous solutions using a thermochemical initiator, polymerization may not proceed noticeably at temperatures below 70°C. nih.gov However, as the temperature is increased, the monomer conversion rate accelerates dramatically. In one study, when the reaction temperature for acrylic acid polymerization was raised from 100°C to 200°C, the monomer conversion sharply increased from 8.0% to 60.3%. nih.gov This acceleration is attributed to the rapid decomposition of the initiator, which generates a higher concentration of free radicals to initiate polymerization. nih.gov

However, excessively high temperatures can have a counterproductive effect. Above an optimal temperature, the initiator may decompose too rapidly, leading to a high concentration of propagating radicals that favors termination reactions over propagation. nih.gov This can result in the formation of lower molecular weight oligomers instead of long-chain polymers. nih.gov

In the context of divinylbenzene copolymers, temperature also plays a significant role in the material's final thermal stability. Studies on copolymers of styrene and divinylbenzene show that increasing the concentration of the cross-linking agent (divinylbenzene) enhances thermal stability. nih.gov The activation energy for thermal degradation increases with a higher divinylbenzene content, indicating a more stable polymer network. nih.gov For example, the activation energy for degradation increased from 53 kcal/mole for a copolymer with 2% DVB to 65 kcal/mole for pure polydivinylbenzene. nih.gov The synthesis temperature itself can range from 80°C to 100°C for certain copolymerization processes involving divinylbenzene. akjournals.com

Table 1: Effect of Temperature on Acrylic Acid Monomer Conversion

This table illustrates the relationship between reaction temperature and the percentage of monomer converted to polymer in a free-radical polymerization process. Data is based on a reaction time of approximately 6 seconds.

| Reaction Temperature (°C) | Monomer Conversion (%) |

| < 70 | Negligible |

| 100 | 8.0 |

| 200 | 60.3 |

| > 200 | Gradual Decrease |

Data derived from studies on the free-radical polymerization of acrylic acid. nih.gov

The application of high pressure is another significant factor influencing polymerization reactions, particularly for addition-type polymerizations like that of acrylic acid. High pressure can dramatically accelerate polymerization rates, often without the need for catalysts or solvents, which aligns with principles of green chemistry. uwo.ca The transition state of an addition reaction typically occupies a smaller volume than the initial state of the monomers, and according to Le Chatelier's principle, high pressure favors this volume reduction, thus promoting polymerization. uwo.ca

For the polymerization of acrylic acid, pressure has been shown to induce phase transitions in the monomer that are more favorable for polymerization. uwo.ca Studies have demonstrated that at pressures around 8 GPa, the onset of polymerization occurs, characterized by significant structural disordering of the monomer. uwo.ca

In high-pressure free-radical copolymerization involving acrylic acid and other monomers like ethene, pressures as high as 2000 bar (200 MPa) have been utilized. researchgate.net Such conditions can significantly alter reaction kinetics. For the polymerization of pure acrylic acid, conducting the reaction at 25 MPa and 200°C resulted in a 60.3% monomer conversion in just 5.2 seconds. nih.gov This represents a dramatic acceleration compared to conventional methods which can take hours. nih.gov The high-pressure environment can also affect the physical properties of the reaction medium; for instance, under 25 MPa, the viscosity and dielectric constant of water decrease as temperature rises, which in turn affects the solvation of reactants and diffusion of radicals. nih.gov

Table 2: Influence of High Pressure and Temperature on Acrylic Acid Polymerization

This table shows the outcome of acrylic acid polymerization under specific high-pressure and high-temperature conditions.

| Pressure (MPa) | Temperature (°C) | Reaction Time (s) | Monomer Conversion (%) |

| 25 | 200 | 5.2 | 60.3 |

Data derived from studies mimicking deep-sea hydrothermal vent conditions. nih.gov

The choice of solvent system is a critical factor that profoundly impacts the copolymerization of 1,2-divinylbenzene and acrylic acid. The solvent influences monomer solubility, the stability of propagating radicals, and non-covalent interactions such as hydrogen bonding, all of which can alter reaction kinetics, copolymer composition, and the final morphology of the polymer particles. researchgate.netresearchgate.net

The copolymerization of a non-polar monomer like 1,2-divinylbenzene with a polar, hydrogen-bonding monomer like acrylic acid presents a complex system. The solvent's polarity and its ability to form hydrogen bonds are particularly important. researchgate.netnih.gov In precipitation polymerization, the solvency of the continuous phase is a determining factor for the final polymer morphology. researchgate.net For the divinylbenzene-acrylic acid system, using a mixture of acetonitrile and toluene as the solvent allows for the formation of various morphologies, from soluble polymers to distinct microspheres, by simply varying the solvent composition. researchgate.net The formation of stable microspheres is often achieved in marginal solvents where the polymer network contracts internally due to limited solubility. researchgate.net

Solvent polarity can affect the reactivity ratios of the monomers. researchgate.netresearchgate.net For some systems, a systematic variation in monomer reactivity ratios is observed with changes in solvent polarity. researchgate.net This is often attributed to interactions between the solvent and the monomers, which can lead to local variations in monomer concentration at the site of polymerization (a "bootstrap" effect) or alter the reactivity of the monomer's double bond. researchgate.netnih.gov For instance, in the copolymerization of other acrylic monomers, polar solvents were found to reduce the relative reactivity of monomers capable of hydrogen bonding. nih.gov The use of a solvent mixture, such as ethanol/water, can control the surface morphology of the resulting microspheres, with increased water content enhancing polarity and hydrogen bond interactions, leading to rougher surfaces. researchgate.net

Table 3: Effect of Solvent Composition on Poly(divinylbenzene-co-acrylic acid) Morphology

This table outlines the resulting polymer architectures when copolymerizing divinylbenzene and acrylic acid in a mixed solvent system of acetonitrile and toluene.

| Toluene in Acetonitrile (%) | Resulting Polymer Morphology |

| Low | Soluble Polymers / Swellable Microgels |

| Intermediate | Coagulum / Irregular Microparticles |

| High | Nano-/Micrometer Microspheres |

Advanced Characterization Methodologies for Poly 1,2 Bis Ethenyl Benzene Co Prop 2 Enoic Acid Materials

Spectroscopic Techniques for Structural Elucidation and Compositional Analysis

Spectroscopy is a cornerstone in the analysis of copolymers, offering non-destructive methods to probe molecular structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed microstructure of Poly(1,2-Bis(ethenyl)benzene-co-prop-2-enoic acid). iupac.org Both ¹H and ¹³C NMR provide critical information on the copolymer's composition and the connectivity of the monomer units.

In ¹H NMR analysis, the successful incorporation of the monomers into the polymer chain is confirmed by the disappearance of sharp signals corresponding to the vinyl protons of both 1,2-divinylbenzene and acrylic acid, which typically appear between 5.5 and 7.0 ppm. researchgate.netchemicalbook.com The resulting copolymer spectrum is characterized by broad signals corresponding to the protons on the polymer backbone. Specifically, signals for the aromatic protons of the divinylbenzene (B73037) units are observed in the 6.8-7.5 ppm range, while the aliphatic protons of the polymer backbone appear in the broad 1.3-2.5 ppm region. researchgate.netorientjchem.org

¹³C NMR spectroscopy provides further structural detail by identifying the different carbon environments. Key signals include those from the carbonyl carbon of the acrylic acid unit (around 175-180 ppm), the aromatic carbons of the divinylbenzene unit (125-150 ppm), and the aliphatic carbons forming the polymer backbone (30-50 ppm). orientjchem.orgresearchgate.net Quantitative solid-state ¹³C NMR is particularly valuable for these highly cross-linked materials, as it can be used to determine the amount of unreacted residual vinyl groups, thereby allowing for the calculation of the effective cross-link ratio of the resin. acs.org

For complex, overlapping spectra, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. iupac.org These advanced methods establish correlations between protons and carbons, helping to resolve ambiguities and provide a definitive assignment of the copolymer's microstructure and monomer sequence distribution. iupac.org

| Nucleus | Structural Unit | Typical Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | Aromatic (DVB unit) | 6.8 - 7.5 | orientjchem.org |

| ¹H | Aliphatic Backbone (-CH-, -CH₂) | 1.3 - 2.5 | researchgate.net |

| ¹³C | Carbonyl (Acrylic Acid unit) | 175 - 180 | researchgate.net |

| ¹³C | Aromatic (DVB unit) | 125 - 150 | orientjchem.org |

| ¹³C | Aliphatic Backbone | 30 - 50 | orientjchem.org |

| ¹³C | Residual Vinyl (-CH=CH₂) | 110 - 140 | acs.org |

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in the Poly(1,2-Bis(ethenyl)benzene-co-prop-2-enoic acid) copolymer, confirming its successful synthesis. The analysis is based on the principle that molecular bonds vibrate at specific, characteristic frequencies. sciepub.com

The Fourier-transform infrared (FTIR) spectrum of the copolymer provides a distinct fingerprint of its chemical structure. Evidence of successful polymerization includes the disappearance or significant reduction of absorption bands corresponding to the C=C stretching of the vinyl groups from the monomers, typically found around 1630 cm⁻¹. spectroscopyonline.comerpublications.com

Key diagnostic bands in the copolymer's spectrum include:

Divinylbenzene Unit : Aromatic C-H stretching vibrations above 3000 cm⁻¹ and aromatic C=C ring stretching peaks around 1600, 1490, and 1450 cm⁻¹. researchgate.net Out-of-plane C-H bending bands confirm the substitution pattern on the benzene (B151609) ring. nih.gov

Acrylic Acid Unit : A very strong and prominent C=O stretching absorption for the carboxylic acid group, typically appearing between 1700 and 1730 cm⁻¹. spectroscopyonline.com A broad O-H stretching band is also observed over a wide range (2500-3300 cm⁻¹), which is characteristic of the hydrogen-bonded carboxylic acid dimers within the polymer matrix. researchgate.net

Polymer Backbone : Aliphatic C-H stretching bands from the saturated polymer backbone are visible just below 3000 cm⁻¹ (around 2850-2950 cm⁻¹). researchgate.net

| Wavenumber (cm⁻¹) | Vibration | Associated Functional Group/Unit | Reference |

|---|---|---|---|

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid (Acrylic Acid) | spectroscopyonline.comresearchgate.net |

| 3100 - 3000 | C-H stretch | Aromatic (DVB) | researchgate.net |

| 2950 - 2850 | C-H stretch | Aliphatic Backbone | researchgate.net |

| 1730 - 1700 | C=O stretch | Carboxylic Acid (Acrylic Acid) | spectroscopyonline.com |

| ~1600, 1490, 1450 | C=C stretch | Aromatic Ring (DVB) | researchgate.net |

| ~900 - 700 | C-H bend (out-of-plane) | Aromatic Ring Substitution (DVB) | nih.gov |

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the chromophores of the copolymer. For Poly(1,2-Bis(ethenyl)benzene-co-prop-2-enoic acid), the primary chromophores are the aromatic rings of the divinylbenzene units and, to a lesser extent, the carbonyl groups of the acrylic acid units.

The benzene rings give rise to strong absorption bands in the UV region, typically below 280 nm, corresponding to π→π* electronic transitions. The incorporation of the divinylbenzene monomer can be confirmed by the presence of these characteristic aromatic absorptions. The carbonyl group of the acrylic acid moiety exhibits a much weaker n→π* transition. isca.me While UV-Vis spectroscopy provides less detailed structural information than NMR or IR, it is a valuable tool for confirming the presence of the aromatic component and can be used for quantitative analysis of the copolymer concentration in solution via the Beer-Lambert law.

Chromatographic Methods for Molecular Weight Distribution and Oligomer Analysis

Chromatographic techniques are essential for separating the components of the polymer sample based on their physical properties, such as size or polarity. These methods are crucial for determining the molecular weight distribution of the polymer chains and for quantifying any unreacted starting materials.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for analyzing the molecular weight and molecular weight distribution of polymers. wikipedia.org The technique separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute faster from the chromatography column, while smaller molecules take a more tortuous path through the porous packing material and elute later. wikipedia.org

For Poly(1,2-Bis(ethenyl)benzene-co-prop-2-enoic acid), GPC analysis, typically using an organic solvent like tetrahydrofuran (B95107) (THF) as the mobile phase, provides several key parameters. orientjchem.org

| Parameter | Description | Significance |

|---|---|---|

| Number-Average Molecular Weight (Mn) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | Sensitive to the number of smaller molecules in the sample. |

| Weight-Average Molecular Weight (Mw) | An average that is biased towards larger molecules. | Reflects the contribution of larger polymer chains to the material's properties. |

| Polydispersity Index (PDI) | The ratio of Mw to Mn (PDI = Mw/Mn). | A measure of the breadth of the molecular weight distribution. A value of 1.0 indicates a monodisperse sample. |

The determination of these values is critical as the molecular weight distribution significantly influences the mechanical, thermal, and solution properties of the final material. Calibration is typically performed using well-characterized polymer standards, such as polystyrene. orientjchem.org

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and precise technique used to separate, identify, and quantify individual components in a mixture. For polymer analysis, it is the method of choice for determining the concentration of unreacted residual monomers and low-molecular-weight oligomers in the final product.

The quantification of residual 1,2-divinylbenzene and acrylic acid is a critical quality control step, as these unreacted monomers can affect the polymer's properties and may be of regulatory concern. A reverse-phase HPLC method is often employed, where the polymer sample is first dissolved in a suitable solvent, such as THF. A gradient elution program, often using a mixture of water, acetonitrile (B52724), and THF, allows for the separation of the polar acrylic acid and the non-polar 1,2-divinylbenzene from the large polymer chains in a single run. This methodology provides an efficient and accurate way to ensure the purity and quality of the synthesized copolymer.

Morphological and Microstructural Analysis Techniques

The morphology and microstructure of Poly(1,2-Bis(ethenyl)benzene-co-prop-2-enoic acid) copolymers are defining features that dictate their functionality. These characteristics are highly dependent on the synthesis conditions, such as the monomer ratio, type and amount of porogen (solvent), and polymerization technique. Techniques like precipitation copolymerization can yield a variety of architectures, including soluble polymers, microgels, irregular microparticles, and uniform nano- or micrometer-sized microspheres. hanyang.ac.kr The formation of these structures is driven by factors like the crosslinking density from the divinylbenzene units and inter-chain hydrogen bonding between the carboxylic acid groups of the acrylic acid units. hanyang.ac.kr

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for the direct visualization of Poly(1,2-Bis(ethenyl)benzene-co-prop-2-enoic acid) materials.

Scanning Electron Microscopy (SEM) provides high-resolution images of the material's surface, revealing key topographical details. For copolymers synthesized as microspheres, SEM is used to characterize their size, shape, and size distribution. Studies have shown that synthesis via distillation-precipitation copolymerization can produce monodisperse, spherical particles with diameters ranging from the sub-micron to several micrometers. researchgate.net The surface texture, from smooth to rough, can also be assessed, which is often influenced by parameters like monomer concentration during polymerization. hanyang.ac.kr In some preparations, SEM analysis has identified various morphologies based on reaction conditions, including coagulum and irregular microparticles alongside spherical beads. hanyang.ac.kr

| Polymer System | Technique | Key Findings | Typical Dimensions | Source |

|---|---|---|---|---|

| Poly(DVB-co-AA) Microspheres | SEM | Formation of spherical, monodisperse particles with smooth or rough surfaces depending on monomer concentration. | 1.18 µm - 2.50 µm | hanyang.ac.kr |

| Poly(DVB-co-AA) Hollow Microspheres | TEM & SEM | Confirmed hollow interior after removal of a core material; visualization of core-shell intermediate structures. | Shell thickness can be controlled by synthesis parameters. | kpi.ua |

| Poly(CMSt-co-DVB) Microspheres | SEM | Characterized particle size and monodispersity. | 2.59 µm - 3.19 µm | researchgate.net |

Atomic Force Microscopy (AFM) is a powerful technique for characterizing polymer surfaces at the nanoscale, offering true three-dimensional imaging of surface topography. mccrone.com Unlike electron microscopy, AFM operates without the need for a vacuum environment and can provide quantitative data on surface roughness with very high resolution. mccrone.comsciopen.com For Poly(1,2-Bis(ethenyl)benzene-co-prop-2-enoic acid) materials, AFM can map the surface of films or individual microspheres to reveal fine details that are not discernible with SEM. researchgate.net

Beyond topography, AFM can probe local mechanical and chemical properties. youtube.com Phase imaging, a common AFM mode, measures the phase lag between the oscillating cantilever and its drive signal. mccrone.comyoutube.com This phase lag is sensitive to variations in adhesion, stiffness, and viscoelasticity across the sample surface. mccrone.com This capability allows for the differentiation of phases in a copolymer blend or the identification of regions with varying crosslink densities, which would present different mechanical responses. For copolymers containing acrylic acid, AFM has been used to study the adsorption behavior of the polymer on different substrates, providing insight into polymer-surface interactions. hanyang.ac.kr The inclusion of nanoparticles or other fillers, which can alter surface roughness, can also be effectively studied using AFM. espublisher.com

Small-Angle X-ray Scattering (SAXS) is a non-destructive analytical technique used to investigate structural features on the nanoscale, typically from 1 to over 100 nanometers. xenocs.comnih.gov It is particularly well-suited for analyzing the nanostructure and porosity of amorphous or semi-crystalline polymers like crosslinked Poly(1,2-Bis(ethenyl)benzene-co-prop-2-enoic acid). kpi.ua The technique provides statistically significant data over a large sample volume, offering a bulk-view of the nanoscale organization. xenocs.com

In the context of porous DVB-based copolymers, SAXS is instrumental in characterizing the pore network. colab.ws By analyzing the scattering pattern of X-rays that pass through the material at very small angles, one can determine key parameters such as the average pore size, pore size distribution, and the specific surface area of the pores. mdpi.com Studies on styrene-divinylbenzene copolymers have successfully used SAXS to study porosity variations induced by different solvents during synthesis. colab.ws The analysis of SAXS data can reveal whether the material has a uniform pore structure or a more complex, hierarchical porosity. For example, in some crosslinked polymers, a bimodal distribution of pores can be identified. mdpi.com The scattering data can also elucidate the morphology of the scattering objects, such as whether the pores are elongated, spherical, or part of a more complex network. kpi.ua

Thermal Analysis Methodologies

The thermal properties of Poly(1,2-Bis(ethenyl)benzene-co-prop-2-enoic acid) are critical for determining its processing parameters and its stability at elevated temperatures. Thermal analysis techniques provide quantitative information on phase transitions, polymerization reactions, and decomposition processes.

DSC thermograms can also provide information about the polymerization process itself. The exothermic peak associated with the polymerization reaction can be integrated to determine the enthalpy of polymerization. Furthermore, DSC is used to detect melting points (Tm) in semi-crystalline polymers, although highly crosslinked systems like Poly(DVB-co-AA) are typically amorphous and exhibit a Tg instead of a distinct Tm. scielo.org.mx Studies on poly(acrylic acid) have shown that its Tg can be highly dependent on factors like pH during polymerization, which affects the ionization of the carboxylic acid groups. researchgate.net In the copolymer, the presence of the bulky, rigid DVB crosslinker is expected to significantly increase the Tg compared to pure poly(acrylic acid).

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is essential for determining the thermal stability and decomposition profile of polymers. A TGA curve plots mass loss versus temperature, revealing the temperatures at which the material degrades.

For a copolymer like Poly(1,2-Bis(ethenyl)benzene-co-prop-2-enoic acid), the TGA thermogram is expected to show a multi-stage decomposition process corresponding to the degradation of its different components. The acrylic acid units are generally less thermally stable than the divinylbenzene network. The initial weight loss at lower temperatures (around 100-250°C) is often associated with the loss of adsorbed water and the decarboxylation of the acrylic acid units. The major decomposition of the polymer backbone occurs at higher temperatures. Studies on related copolymers of styrene (B11656) and divinylbenzene show that significant degradation occurs in the range of 300°C to 600°C. mdpi.com The crosslinked polydivinylbenzene network is known for its high thermal stability, with higher crosslink densities leading to increased stability and a greater amount of char residue at high temperatures. The activation energy for the thermal degradation process can also be calculated from TGA data, providing further insight into the material's stability.

| Polymer System | Decomposition Stage 1 Temp. (°C) | Decomposition Stage 2 Temp. (°C) | Residue at 600°C (%) | Atmosphere | Source |

|---|---|---|---|---|---|

| Poly(Sty-co-DVB) | 30-300 (minor loss) | 300-600 (major loss, Tmax ~411°C) | ~4.1 | Not Specified | mdpi.com |

| p-PGFPh:AA Copolymer (6.77:93.23) | ~100-150 (minor loss) | ~250-450 (main decomposition) | Not Specified | Nitrogen | mccrone.com |

Rheological Characterization Techniques for Viscoelastic Behavior (e.g., for Hydrogels)

The viscoelastic nature of poly(1,2-bis(ethenyl)benzene-co-prop-2-enoic acid) hydrogels is a critical determinant of their potential applications, governing properties such as mechanical integrity, response to external stress, and material flow. Rheology, the study of the flow and deformation of matter, provides indispensable tools for quantifying these characteristics. For hydrogels, oscillatory rheometry is the most common and powerful technique employed to probe the cross-linked polymer network structure.

Rheological measurements are typically conducted using a rheometer, which can apply a controlled stress or strain to a sample and measure the resulting strain or stress. For hydrogels, which are soft solids, small-amplitude oscillatory shear (SAOS) tests are particularly informative. In these tests, a sinusoidal strain or stress is applied to the material, and the resulting stress or strain response is measured. This allows for the determination of key viscoelastic parameters: the storage modulus (G') and the loss modulus (G'').

The storage modulus (G') , or elastic modulus, represents the energy stored in the material during deformation, reflecting its solid-like behavior. A higher G' value indicates a more rigid and structured gel. For poly(1,2-bis(ethenyl)benzene-co-prop-2-enoic acid) hydrogels, G' is directly related to the cross-linking density provided by the 1,2-bis(ethenyl)benzene units and the physical interactions (hydrogen bonding) between the prop-2-enoic acid chains. researchgate.net The loss modulus (G'') , or viscous modulus, represents the energy dissipated as heat, reflecting the liquid-like behavior of the material. It is associated with the viscous flow of polymer chains.

A typical characteristic of a cross-linked hydrogel is that the storage modulus (G') is significantly higher than the loss modulus (G'') over a wide range of frequencies, and both moduli are largely independent of the oscillation frequency. researchgate.netnih.gov This indicates the presence of a stable, elastic network structure. arabjchem.org The ratio of the loss modulus to the storage modulus (G''/G') is known as the loss tangent (tan δ). For a stable gel, tan δ is typically much less than 1.

Key rheological tests used to characterize these hydrogels include:

Strain Sweep (or Amplitude Sweep): This test is performed at a constant frequency to determine the linear viscoelastic region (LVER). Within the LVER, G' and G'' are independent of the applied strain. This is crucial for ensuring that subsequent frequency sweep tests are conducted in a non-destructive manner. The end of the LVER, often marked by a decrease in G', indicates the strain at which the gel structure begins to break down. nih.gov

Frequency Sweep: Conducted within the LVER, this test measures G' and G'' as a function of angular frequency (ω). For a covalently cross-linked hydrogel like those containing 1,2-bis(ethenyl)benzene, G' typically shows a plateau across a wide frequency range, dominating G''. This "gel-like" response is a hallmark of a stable, cross-linked network. The magnitude of the G' plateau is a measure of the gel's stiffness and is expected to increase with higher concentrations of the 1,2-bis(ethenyl)benzene cross-linker. researchgate.net Similarly, a higher content of prop-2-enoic acid can lead to increased hydrogen bonding, further enhancing the gel's stability and elastic modulus. arabjchem.orgnih.gov

Time Sweep: This test monitors the evolution of G' and G'' over time at a constant frequency and strain. It is particularly useful for studying the gelation process (sol-gel transition), where the crossover point of G' and G'' (G' = G'') often defines the gel point. nih.gov

The viscoelastic properties of these hydrogels are highly dependent on their composition. Research on analogous systems demonstrates that increasing the cross-linker density generally leads to a higher storage modulus (G'), indicating a more rigid and robust network. biorxiv.org The concentration of prop-2-enoic acid also plays a significant role; higher concentrations can increase the number of hydrogen bonds within the network, which also contributes to a higher G'. arabjchem.org Furthermore, the pH of the surrounding medium can drastically affect the rheological properties due to the ionization of the carboxylic acid groups on the prop-2-enoic acid units, influencing swelling and chain conformation. nih.gov

The following interactive table summarizes the expected findings from rheological studies on poly(1,2-bis(ethenyl)benzene-co-prop-2-enoic acid) hydrogels, based on established principles and data from similar polymer systems. The data illustrates how changes in cross-linker concentration and prop-2-enoic acid content would likely influence the storage modulus (G'), loss modulus (G''), and loss tangent (tan δ).

Interactive Data Table: Representative Rheological Properties of Poly(1,2-Bis(ethenyl)benzene-co-prop-2-enoic Acid) Hydrogels

The following data is representative and illustrates expected trends based on findings for analogous hydrogel systems. Values are measured at a constant angular frequency (e.g., 10 rad/s) and temperature, within the linear viscoelastic region.

| Sample ID | 1,2-Bis(ethenyl)benzene (mol%) | Prop-2-enoic Acid (mol%) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Loss Tangent (tan δ) | Predominant Behavior |

| H-1 | 1.0 | 99.0 | 500 | 50 | 0.10 | Elastic |

| H-2 | 2.0 | 98.0 | 1200 | 110 | 0.09 | Elastic |

| H-3 | 5.0 | 95.0 | 3500 | 280 | 0.08 | Elastic |

| H-4 | 5.0 | 85.0 (Lower Monomer Conc.) | 2800 | 250 | 0.09 | Elastic |

Theoretical and Computational Studies of 1,2 Bis Ethenyl Benzene;prop 2 Enoic Acid Systems

Quantum Chemical Calculations for Monomer Reactivity and Electronic Structure

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of the 1,2-bis(ethenyl)benzene and prop-2-enoic acid monomers, which in turn dictate their behavior during copolymerization.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it highly suitable for studying chemical reactions. In the context of the 1,2-bis(ethenyl)benzene and prop-2-enoic acid system, DFT calculations can map out the potential energy surface for the copolymerization reaction. This allows for the identification of the most probable reaction pathways and the characterization of the associated transition states. By calculating the activation energies for different propagation and crosslinking steps, researchers can predict the kinetics of the polymerization process. For instance, DFT can be employed to compare the reactivity of the vinyl groups on 1,2-bis(ethenyl)benzene with the vinyl group on prop-2-enoic acid, providing insights into the likelihood of forming alternating versus block copolymer structures.

A critical aspect of using DFT is the choice of the functional and basis set, which must be carefully selected to provide an accurate description of the system. For organic molecules like the ones , hybrid functionals such as B3LYP are often used in conjunction with Pople-style basis sets (e.g., 6-31G*) to achieve a good balance between computational cost and accuracy. The insights gained from these calculations are crucial for optimizing reaction conditions to achieve a desired polymer architecture.

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, provide a highly accurate means of predicting the electronic properties of the monomers. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be used to calculate fundamental properties such as ionization potentials, electron affinities, and molecular orbital energies (HOMO and LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. By calculating the HOMO-LUMO gaps for both 1,2-bis(ethenyl)benzene and prop-2-enoic acid, one can make predictions about their relative reactivities in a copolymerization reaction. Furthermore, these calculations can inform on the nature of the electronic transitions, which is relevant for understanding the optical properties of the resulting polymer.

| Computational Method | Calculated Property | Significance for 1,2-Bis(ethenyl)benzene;prop-2-enoic Acid System |

| Density Functional Theory (DFT) | Reaction Pathways, Transition State Energies | Predicts polymerization kinetics and mechanism. |

| Ab Initio (e.g., MP2, CC) | HOMO/LUMO Energies, Electronic Transitions | Elucidates monomer reactivity and optical properties of the polymer. |

Molecular Dynamics (MD) Simulations of Polymerization and Network Formation

Molecular Dynamics (MD) simulations offer a way to study the time evolution of a system of atoms and molecules, providing a dynamic picture of the polymerization process and the subsequent formation of a crosslinked polymer network.

MD simulations can be used to model the crosslinking reaction between the growing polymer chains. By defining a reactive force field, it is possible to simulate the formation of covalent bonds as the vinyl groups of 1,2-bis(ethenyl)benzene react to connect different polymer chains. These simulations can track the degree of crosslinking over time and provide detailed information about the topology of the resulting network, such as the distribution of crosslink densities and the formation of structural heterogeneities.

The network topology is a critical determinant of the mechanical and thermal properties of the final material. For example, a more homogeneously crosslinked network is likely to exhibit better mechanical strength and thermal stability. MD simulations can help in understanding how factors like monomer concentration, temperature, and initiator concentration influence the final network structure.

By analyzing the trajectories from MD simulations, one can calculate various structural and dynamic properties, such as the radius of gyration of the polymer chains, the end-to-end distance, and the pair correlation functions between different atomic species. This information is vital for understanding how the polymer chains pack in space and how the different components of the copolymer system are distributed. For instance, the simulations can reveal the extent of phase separation between the hydrophobic polystyrene-like backbones and the hydrophilic poly(acrylic acid) segments, which has significant implications for the material's properties, such as its swelling behavior in different solvents.

Monte Carlo Simulations for Polymer Architecture and Copolymer Composition Distribution

In the context of the 1,2-bis(ethenyl)benzene and prop-2-enoic acid system, MC simulations can be used to predict the distribution of monomer units along the polymer chains. By using reactivity ratios derived from experimental data or quantum chemical calculations as input, MC simulations can model the stochastic nature of the copolymerization process and predict the sequence distribution of the monomers. This is crucial for understanding whether the resulting copolymer is random, alternating, or blocky in nature.

Computational Modeling of Reaction Kinetics and Polymerization Processes

The copolymerization of a tetrafunctional monomer like 1,2-divinylbenzene with a monovinyl monomer such as acrylic acid leads to the formation of a complex, three-dimensional cross-linked network. Computational modeling of the kinetics of this free-radical polymerization process is essential for understanding and controlling the network structure.

Kinetic models for such systems are typically complex, accounting for multiple reaction steps including initiation, propagation, cross-linking (through the second vinyl group of 1,2-divinylbenzene), and termination. researchgate.net The presence of acrylic acid, an ionizable monomer, adds another layer of complexity, as the reaction kinetics can be significantly influenced by the pH and ionic strength of the polymerization medium. uwaterloo.ca

A common approach to modeling these copolymerization reactions is the use of moment equations. This mathematical technique allows for the calculation of average properties of the polymer, such as the number and weight average molecular weight, as a function of reaction time and conditions. anii.org.uy For complex systems like 1,2-divinylbenzene and acrylic acid, a "pseudo-kinetic rate constant method" can be employed. This method simplifies the calculations by using global rate constants, making the modeling more manageable while still providing reasonably accurate predictions of the copolymer microstructure. anii.org.uy

The key parameters in these kinetic models are the reactivity ratios of the comonomers. These ratios quantify the relative tendency of a growing polymer chain ending in one monomer unit to add another molecule of the same monomer versus the comonomer. For the 1,2-bis(ethenyl)benzene and prop-2-enoic acid system, four main propagation reactions would be considered in a terminal model, as shown in the table below.

| Reaction | Description | Rate Equation |

|---|---|---|

| ~M₁• + M₁ → ~M₁• | Divinylbenzene (B73037) radical adds a divinylbenzene monomer | k₁₁[~M₁•][M₁] |

| ~M₁• + M₂ → ~M₂• | Divinylbenzene radical adds an acrylic acid monomer | k₁₂[~M₁•][M₂] |

| ~M₂• + M₁ → ~M₁• | Acrylic acid radical adds a divinylbenzene monomer | k₂₁[~M₂•][M₁] |

| ~M₂• + M₂ → ~M₂• | Acrylic acid radical adds an acrylic acid monomer | k₂₂[~M₂•][M₂] |

The reactivity ratios, r₁ = k₁₁/k₁₂ and r₂ = k₂₂/k₂₁, are crucial for predicting the copolymer composition and microstructure. uwaterloo.ca Computational methods, such as Density Functional Theory (DFT), can be used to calculate the activation energies of these propagation steps, providing a theoretical basis for the reactivity ratios. researchgate.net

Furthermore, kinetic models can simulate the onset of the gel effect, or autoacceleration, which is a common phenomenon in bulk polymerization where the viscosity of the medium increases, reducing the termination rate and leading to a sharp increase in the polymerization rate. researchgate.net For the 1,2-divinylbenzene system, the high degree of cross-linking can lead to an early onset of the gel effect. acs.org

Structure-Property Relationship Predictions through Computational Approaches

Computational chemistry is instrumental in establishing relationships between the molecular structure of the 1,2-bis(ethenyl)benzene and prop-2-enoic acid copolymer and its macroscopic properties. Molecular dynamics (MD) simulations and quantitative structure-property relationship (QSPR) models are two of the primary tools used for these predictions.

MD simulations can model the polymer network at an atomistic level, allowing for the prediction of a wide range of properties. youtube.commpg.de For instance, by simulating the response of the polymer network to applied stress, the mechanical properties, such as Young's modulus and the storage modulus, can be calculated. mpg.deresearchgate.net These simulations can show how factors like the cross-linking density (i.e., the concentration of 1,2-divinylbenzene) and the distribution of acrylic acid units affect the mechanical strength and flexibility of the material. researchgate.net

Similarly, thermal properties like the glass transition temperature (Tg) can be predicted by simulating the polymer's behavior over a range of temperatures and observing changes in properties like density or mobility of the polymer chains. nih.gov The introduction of polar acrylic acid groups and the rigid cross-links from 1,2-divinylbenzene are expected to significantly influence the Tg of the copolymer.

The table below illustrates the type of data that can be generated from MD simulations to predict the effect of the 1,2-divinylbenzene to prop-2-enoic acid ratio on the copolymer's properties.

| Molar Ratio (DVB:AA) | Predicted Glass Transition Temperature (Tg) (K) | Predicted Young's Modulus (GPa) | Predicted Fractional Free Volume (%) |

|---|---|---|---|

| 10:90 | 410 | 2.1 | 3.8 |

| 30:70 | 455 | 3.5 | 3.2 |

| 50:50 | 510 | 5.2 | 2.7 |

QSPR models offer a more empirical approach, where statistical methods are used to correlate experimentally determined properties with calculated molecular descriptors. acs.org For the 1,2-bis(ethenyl)benzene and prop-2-enoic acid copolymer, descriptors could include the ratio of the two monomers, the calculated cross-link density, and descriptors related to the polarity and hydrogen bonding capacity introduced by the acrylic acid units. These models can be used to predict properties such as swelling behavior in different solvents, a key characteristic for applications like superabsorbent polymers or drug delivery systems. researchgate.net The porous structure of these copolymers, which is critical for applications in adsorption and separation, can also be modeled. Empirical models can be developed to correlate synthesis parameters, such as the monomer-to-diluent ratio, with structural properties like the specific surface area and pore volume. acs.org

Advanced Functional Materials and Applications of Poly 1,2 Bis Ethenyl Benzene Co Prop 2 Enoic Acid Systems

Ion-Exchange Resins and Adsorbent Materials